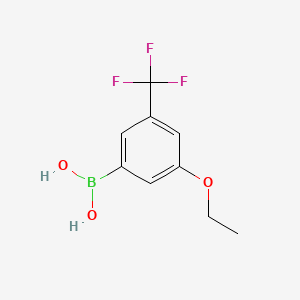

3-Ethoxy-5-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-2-16-8-4-6(9(11,12)13)3-7(5-8)10(14)15/h3-5,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZRXKHRSOTBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660238 | |

| Record name | [3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-96-6 | |

| Record name | B-[3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-5-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid?

An In-Depth Technical Guide to 3-Ethoxy-5-(trifluoromethyl)phenylboronic Acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and practical properties of this compound. It is intended for researchers, chemists, and drug development professionals who utilize functionalized arylboronic acids in advanced organic synthesis.

Introduction and Molecular Overview

This compound is a specialized arylboronic acid derivative that serves as a critical building block in modern synthetic chemistry. Its utility is defined by the unique electronic interplay of its substituents on the phenyl ring: an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group. This substitution pattern imparts specific reactivity, stability, and solubility characteristics, making it a valuable reagent for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials.[1][2]

The core structure consists of a phenyl ring functionalized with a boronic acid moiety [-B(OH)₂], an ethoxy group (-OCH₂CH₃), and a trifluoromethyl group (-CF₃). The boronic acid group is the reactive center for palladium-catalyzed cross-coupling reactions, while the substituents modulate the electronic properties of the aromatic ring, influencing reaction kinetics and selectivity.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a reagent are critical for its handling, storage, and application in specific reaction conditions. The data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 871332-96-6 | [3][4] |

| Molecular Formula | C₉H₁₀BF₃O₃ | [4] |

| Molecular Weight | 233.98 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Solubility | Soluble in many organic solvents like DMSO. | [5][7] |

Stability and Storage

Like many boronic acids, this compound is sensitive to moisture and can undergo dehydration to form its corresponding boroxine (a trimeric anhydride).[8] This process is often reversible but can complicate stoichiometry and impact reaction yields.

Recommended Storage Protocol:

-

Temperature: Store at room temperature or refrigerated (2–8°C) for long-term stability.[7]

-

Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture absorption and oxidative degradation.[7]

-

Handling: Use in a well-ventilated area or fume hood. Avoid formation of dust.[9][10]

Chemical Properties and Synthetic Applications

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[5]

Electronic Effects and Reactivity

The reactivity of the boronic acid is governed by the electronic nature of the phenyl ring substituents.

-

Trifluoromethyl (-CF₃) Group: This is a potent electron-withdrawing group. Its presence increases the Lewis acidity of the boron atom, which can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[11][12] It also generally increases the stability of the compound against protodeboronation (cleavage of the C-B bond).[11]

-

Ethoxy (-OCH₂CH₃) Group: As an electron-donating group, the ethoxy substituent increases electron density on the phenyl ring.

The combination of these opposing electronic effects creates a unique reactivity profile that can be leveraged for selective synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the synthesis of biaryl compounds by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.[13] The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[14]

Catalytic Cycle Mechanism: The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.[15]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

-

Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

-

This compound (1.2–1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01–0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

-

Anhydrous Solvent System (e.g., 1,4-Dioxane/Water, THF/Water, Toluene/Water)

-

Inert Gas (Argon or Nitrogen)

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask or reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (3.0 equiv).[15]

-

Inerting the Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe. The mixture should be stirred to form a suspension.[13]

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 equiv).[15]

-

Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–100°C) with vigorous stirring.[13]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.[15]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Transfer to a separatory funnel and wash with water or brine to remove the inorganic base and boron byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure biaryl product.[16]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. Based on safety data sheets for analogous arylboronic acids, the following precautions are advised.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[17][18]

-

Hazards: May cause skin and serious eye irritation.[17][18] Harmful if swallowed. Avoid breathing dust.[10]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]

-

Inhalation: Move the person to fresh air.[10]

-

-

Handling: Handle in a well-ventilated place, preferably a fume hood, to avoid dust formation and inhalation.[9][10]

Conclusion

This compound is a highly functionalized and versatile reagent for advanced organic synthesis. Its unique electronic properties, stemming from the combination of electron-donating and electron-withdrawing substituents, provide chemists with a powerful tool for creating C-C bonds through Suzuki-Miyaura cross-coupling. Understanding its physicochemical properties, reactivity, and proper handling protocols is essential for its successful application in the development of novel pharmaceuticals, agrochemicals, and materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97% 1 g | Request for Quote [thermofisher.com]

- 7. 3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID | 1256345-87-5 | Benchchem [benchchem.com]

- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. tcichemicals.com [tcichemicals.com]

- 18. tcichemicals.com [tcichemicals.com]

Synthesis protocol for 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid.

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-5-(trifluoromethyl)phenylboronic Acid

Introduction: A Key Building Block in Modern Drug Discovery

This compound is a specialized arylboronic acid that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its strategic importance lies in its utility as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3][4][5][6] The unique substitution pattern on the phenyl ring—featuring a moderately electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group—imparts distinct electronic properties that can enhance the biological activity, metabolic stability, and bioavailability of target molecules.[7][8] The trifluoromethyl group, in particular, is a common feature in pharmaceuticals designed to improve efficacy.[7][9] This guide provides a comprehensive overview of a robust synthetic protocol for this valuable reagent, delving into the underlying chemical principles, step-by-step experimental procedures, and critical process considerations for researchers in drug development and organic synthesis.

Strategic Approaches to Arylboronic Acid Synthesis

The preparation of arylboronic acids typically begins with a corresponding aryl halide. The core transformation involves the conversion of the carbon-halogen bond into a carbon-boron bond. Two primary strategies dominate this field: the use of organomagnesium (Grignard) reagents and organolithium reagents.

-

Grignard Reagent Pathway : This classic and widely adopted method involves the formation of an aryl Grignard reagent from an aryl bromide or iodide, which then acts as a nucleophile, attacking an electrophilic boron source like a trialkyl borate.[10][11][12] This approach is often favored for its operational simplicity and the commercial availability of a wide range of starting materials.

-

Lithiation-Borylation Pathway : This method involves the generation of a highly reactive aryllithium intermediate, either through direct deprotonation or halogen-metal exchange, followed by quenching with a borate ester.[13][14] While powerful, this pathway often requires cryogenic temperatures (-78 °C) to control the high reactivity of the organolithium species.[12][15]

For the synthesis of this compound, the Grignard pathway starting from 1-bromo-3-ethoxy-5-(trifluoromethyl)benzene offers a reliable and scalable route.

Caption: Overview of primary synthetic routes to the target boronic acid.

Detailed Experimental Protocol: The Grignard-Based Synthesis

This section details a field-proven, step-by-step protocol for the synthesis of this compound, beginning with the corresponding aryl bromide.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Notes |

| 1-Bromo-3-ethoxy-5-(trifluoromethyl)benzene | 1423711-47-5 | 269.06 | Starting material. |

| Magnesium (Mg) turnings | 7439-95-4 | 24.31 | Activate before use. |

| Iodine (I₂) | 7553-56-2 | 253.81 | For Grignard initiation. |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Distill from sodium/benzophenone.[16] |

| Triisopropyl borate | 5419-55-6 | 188.08 | Electrophilic boron source. |

| Hydrochloric acid (HCl), aqueous solution (1N) | 7647-01-0 | 36.46 | For hydrolysis and work-up. |

| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | Extraction solvent. |

| n-Hexane | 110-54-3 | 86.18 | For recrystallization/washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |

Step-by-Step Methodology

Caption: Step-by-step workflow for the synthesis of this compound.

1. Formation of the Grignard Reagent:

-

Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a dropping funnel, and an argon inlet, and flame-dry all glassware.

-

To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. The iodine helps to activate the magnesium surface.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve 1-bromo-3-ethoxy-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium suspension and gently warm to initiate the reaction, evidenced by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.[16]

-

After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-2 hours).

2. Borylation:

-

In a separate flame-dried flask under argon, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath. This cryogenic temperature is crucial to prevent over-addition of the highly reactive Grignard reagent to the newly formed boronic ester, which would lead to undesired borinic acid byproducts.[11][17]

-

Slowly transfer the prepared Grignard reagent solution to the cold borate solution via a cannula.

-

Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.

3. Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 1N aqueous HCl. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronic ester to the boronic acid.[11]

-

Transfer the mixture to a separatory funnel. The layers should separate; if not, add more diethyl ether.

-

Separate the organic layer and extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, typically as a white or off-white solid.

4. Purification:

-

Purification of arylboronic acids can be challenging due to their propensity to form boroxine anhydrides upon heating and their poor behavior on standard silica gel chromatography.[18]

-

Recrystallization: This is often the most effective method. A solvent system such as ethyl acetate/hexane or hot water can be effective.[19][20]

-

Acid-Base Extraction: An alternative is to dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with a basic aqueous solution (e.g., NaOH). The boronic acid will form a water-soluble boronate salt. The aqueous layer is then separated, washed with ether to remove non-acidic impurities, and then re-acidified with HCl to precipitate the pure boronic acid, which can be collected by filtration.[19][21]

Mechanistic Insights: The Suzuki-Miyaura Coupling

The primary value of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction. Understanding this catalytic cycle is key to appreciating its application. The reaction is palladium-catalyzed and involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][22][23]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R¹-X), forming a Pd(II) complex.[4][22]

-

Transmetalation : The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species.[5] This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) intermediate.[3][23]

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[4][22]

Troubleshooting and Key Considerations

-

Moisture Sensitivity : Grignard and organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. The use of anhydrous solvents and an inert atmosphere (Argon or Nitrogen) is mandatory for success.[16]

-

Controlling Byproducts : The primary byproduct in the borylation step is the borinic acid, formed from the addition of two equivalents of the Grignard reagent to the borate ester.[17] Adhering to cryogenic temperatures (-78 °C) and slow addition of the nucleophile significantly minimizes this outcome.

-

Protodeborylation : During purification or subsequent reactions, the C-B bond can be susceptible to cleavage (protodeborylation), especially under acidic or certain basic conditions.[22] The electron-withdrawing trifluoromethyl group on the target molecule helps to stabilize the C-B bond against this process.

-

Storage : Arylboronic acids should be stored in a cool, dry place. Over time, they can slowly dehydrate to form cyclic boroxine trimers. While boroxines are often still reactive in Suzuki couplings, this can complicate accurate weighing and stoichiometry calculations.

Safety Precautions

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[24]

-

Handling Reagents : Organometallic reagents like Grignard reagents can be pyrophoric. Anhydrous solvents like THF and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[24]

-

Boron Compounds : While generally of low toxicity, boron compounds can cause irritation upon contact with skin, eyes, or the respiratory tract.[8][25][26] Avoid creating and inhaling dust.[25]

-

Quenching : The quenching of reactive intermediates should always be done slowly and at low temperatures to control any exothermic processes.

Conclusion

The synthesis of this compound via the Grignard pathway represents a robust and accessible method for producing this high-value chemical intermediate. By carefully controlling reaction conditions, particularly temperature and atmospheric moisture, researchers can reliably obtain this building block, which is essential for the construction of complex molecules in pharmaceutical and materials science discovery. A thorough understanding of the protocol, potential pitfalls, and the mechanistic basis of its application in Suzuki-Miyaura coupling empowers scientists to effectively leverage this reagent in their synthetic campaigns.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 12. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 13. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. reddit.com [reddit.com]

- 21. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 22. Yoneda Labs [yonedalabs.com]

- 23. chemrxiv.org [chemrxiv.org]

- 24. leapchem.com [leapchem.com]

- 25. Boron - ESPI Metals [espimetals.com]

- 26. king-boron.com [king-boron.com]

An In-Depth Technical Guide to 3-Ethoxy-5-(trifluoromethyl)phenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid, a key building block in modern medicinal chemistry. We will delve into its molecular characteristics, synthesis, and critical applications, with a focus on providing actionable insights for laboratory practice.

Core Molecular Attributes

This compound is an organoboron compound that has garnered significant interest in the field of drug discovery. Its unique substitution pattern, featuring both an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts valuable properties for the synthesis of complex molecular architectures.

Molecular Structure:

An In-depth Technical Guide on the Core Characteristics of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry and materials science. 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid emerges as a pivotal building block, offering a unique electronic and steric profile for the synthesis of complex organic molecules. This guide provides an in-depth analysis of its core characteristics, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances that govern its reactivity and provide field-proven insights for its effective utilization in research and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable tools in contemporary organic synthesis, primarily due to their stability, low toxicity, and exceptional utility in the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] The introduction of fluorine atoms or trifluoromethyl (-CF3) groups into the aryl ring significantly modulates the electronic properties of these reagents.[1][5] The -CF3 group, with its strong electron-withdrawing nature, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making it a highly sought-after substituent in pharmaceutical development.[6][7]

This compound is a bifunctional reagent of particular interest. It possesses a potent electron-withdrawing -CF3 group and an electron-donating ethoxy (-OEt) group positioned meta to the boronic acid moiety. This push-pull electronic configuration, combined with the steric bulk of the ethoxy group, imparts a unique reactivity profile that can be strategically exploited in the synthesis of novel compounds.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a reagent is paramount for its successful application.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 871332-96-6[8][9] |

| Molecular Formula | C9H10BF3O3 |

| Molecular Weight | 233.98 g/mol [9] |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available; varies by purity |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, THF); limited solubility in water |

The acidity of the boronic acid is a critical parameter influencing its reactivity in cross-coupling reactions. The presence of the electron-withdrawing -CF3 group generally increases the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid.[10][11] This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

Synthesis and Purification: A Validated Workflow

The synthesis of this compound typically proceeds via a multi-step sequence starting from a commercially available substituted benzene. The following workflow represents a robust and validated approach.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale. All operations should be conducted by trained personnel using appropriate safety precautions.

-

Bromination: To a solution of 1-ethoxy-3-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN), or elemental bromine with a Lewis acid catalyst (e.g., FeBr3). The reaction is monitored by TLC or GC-MS until completion.

-

Expert Insight: The choice of brominating agent and conditions is crucial for achieving regioselectivity. The directing effects of the ethoxy and trifluoromethyl groups favor bromination at the position meta to both.

-

-

Metal-Halogen Exchange: Under an inert atmosphere (Argon or Nitrogen), dissolve the purified 1-bromo-3-ethoxy-5-(trifluoromethyl)benzene in anhydrous THF and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise, maintaining the low temperature to form the aryllithium intermediate.

-

Trustworthiness: This step is self-validating. A successful reaction is indicated by a color change and can be confirmed by quenching a small aliquot with a proton source and analyzing the resulting debrominated product.

-

-

Borylation: To the cold aryllithium solution, add triisopropyl borate dropwise. The reaction is allowed to slowly warm to room temperature overnight.

-

Hydrolysis and Purification: The reaction is quenched with an acidic aqueous solution (e.g., 1M HCl). The organic layer is extracted, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the final product.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.[2][3][12][13]

The Catalytic Cycle and Mechanistic Insights

The generally accepted mechanism for the Suzuki-Miyaura coupling is a three-stage catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Expert Insight: For this compound, the electron-withdrawing -CF3 group enhances the Lewis acidity of the boron atom, which is generally believed to accelerate the transmetalation step. However, the steric hindrance from the meta-ethoxy group may necessitate the use of bulkier phosphine ligands on the palladium catalyst to facilitate both oxidative addition and reductive elimination. The choice of base and solvent system is also critical and must be empirically optimized for each specific substrate pairing.

Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage are essential for safety and to maintain the integrity of the compound.

Table 2: GHS Hazard Information

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation[14][15][16] |

| Eye Irritation | H319: Causes serious eye irritation[14][15][16] |

| Respiratory Irritation | H335: May cause respiratory irritation[14] |

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][17] Avoid inhalation of dust and contact with skin and eyes.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry place.[15] Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides, which may affect reactivity. Storage under an inert atmosphere is recommended for long-term stability.

Conclusion

This compound is a sophisticated and valuable building block for organic synthesis. Its unique electronic and steric properties make it an attractive reagent for the construction of novel pharmaceuticals and advanced materials. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for unlocking its full potential in research and development. By applying the principles and protocols described herein, scientists can confidently and effectively incorporate this versatile molecule into their synthetic strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. This compound | VSNCHEM [vsnchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aaronchem.com [aaronchem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. echemi.com [echemi.com]

The Indispensable Role of Fluorinated Arylboronic Acids in Modern Organic Synthesis: A Technical Guide

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated arylboronic acids have emerged as pivotal building blocks in this endeavor, offering a versatile and efficient means to introduce fluorinated aryl moieties into complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, unique properties, and diverse applications of fluorinated arylboronic acids in organic synthesis. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and explore the challenges and solutions associated with their use, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.

The Strategic Advantage of Fluorine in Drug Discovery

The introduction of fluorine atoms into small molecules can profoundly influence their physicochemical and biological properties.[1][2] This is attributed to fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[3][4] Key benefits of incorporating fluorine include:

-

Enhanced Metabolic Stability: The robust C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug's half-life.[4]

-

Increased Lipophilicity: Fluorine substitution often enhances a molecule's ability to cross biological membranes, a crucial factor for drugs targeting the central nervous system.[3]

-

Modulated Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, impacting a drug's bioavailability and solubility.[5]

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and selectivity.[5]

Given these advantages, it is no surprise that approximately 20-25% of all marketed pharmaceuticals contain at least one fluorine atom.[6] Fluorinated arylboronic acids serve as essential reagents for accessing this privileged chemical space.

Synthesis of Fluorinated Arylboronic Acids: A Practical Overview

The synthesis of fluorinated arylboronic acids can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

From Aryl Halides via Grignard or Organolithium Intermediates

A traditional and widely used method involves the reaction of a fluorinated aryl Grignard or aryllithium reagent with a trialkyl borate, followed by acidic hydrolysis.

Caption: General workflow for the synthesis of fluorinated arylboronic acids from aryl halides.

Experimental Protocol: Synthesis of (3,4,5-trifluorophenyl)boronic acid [3]

-

Reaction Setup: A flame-dried flask is charged with magnesium turnings and a crystal of iodine under an inert atmosphere. A solution of 1-bromo-3,4,5-trifluorobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate Grignard formation.

-

Borate Addition: The freshly prepared Grignard reagent is then added slowly to a solution of trimethyl borate in anhydrous THF at -78 °C.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the addition of aqueous hydrochloric acid.

-

Workup and Isolation: The product is extracted with an organic solvent, washed, dried, and concentrated under reduced pressure to yield (3,4,5-trifluorophenyl)boronic acid, often as a mixture with its corresponding boroxine (trimeric anhydride).[3]

Palladium-Mediated and Copper-Mediated Fluorination of Arylboronic Acids

More recent advancements have enabled the direct fluorination of existing arylboronic acids or their derivatives. These methods are particularly valuable for late-stage functionalization.

-

Palladium-Mediated Fluorination: Novel palladium complexes have been developed that facilitate the fluorination of arylboronic acids under mild conditions. This reaction is regiospecific and tolerates a wide range of functional groups.[7][8]

-

Copper-Mediated Fluorination: Copper(III) fluoride complexes have been identified as key intermediates in the copper-mediated fluorination of arylboronate esters.[9] This method provides a direct route to aryl fluorides from readily available arylboronate esters.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of arylboronic esters, including their fluorinated analogues. This method allows for the direct conversion of C-H bonds in fluorinated arenes to C-B bonds, offering a highly atom-economical route.[2][9]

The Suzuki-Miyaura Coupling: A Cornerstone Application

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most important application of fluorinated arylboronic acids. It enables the formation of C(sp²)–C(sp²) bonds, providing a versatile method for the synthesis of biaryls and other conjugated systems.[10][11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with an Aryl Halide [12]

-

Reagent Preparation: To a flame-dried reaction vessel, add 2-fluoropyridine-3-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a suitable base (e.g., K₂CO₃, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition and Reaction: Add a degassed solvent (e.g., 1,4-dioxane/water mixture) and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture, and perform an aqueous workup.

-

Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-fluoro-3-arylpyridine.[12]

Navigating the Challenges: Reactivity and Stability

While powerful, the use of fluorinated arylboronic acids is not without its challenges. Understanding and mitigating these issues is crucial for successful synthesis.

The "Ortho Effect"

The presence of a fluorine atom at the ortho position of an arylboronic acid can significantly impact its reactivity in Suzuki-Miyaura coupling. This "ortho effect" can manifest in several ways:

-

Steric Hindrance: The ortho-substituent can sterically hinder the approach of the palladium catalyst, slowing down the transmetalation step.

-

Electronic Effects: The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the arylboronic acid, further impeding transmetalation.

-

Chelation: In some cases, the ortho-fluorine can coordinate to the palladium center, which can either be beneficial or detrimental to the catalytic cycle depending on the specific system.[13][14]

Strategies to Overcome the Ortho Effect:

-

Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can often overcome the steric and electronic challenges.[15][16]

-

Forcing Conditions: Higher reaction temperatures and longer reaction times may be necessary.

-

Alternative Boron Reagents: In some cases, converting the boronic acid to a more reactive boronate ester or trifluoroborate salt can be advantageous.

Protodeboronation: An Unwanted Side Reaction

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and often problematic side reaction, particularly with electron-deficient fluorinated arylboronic acids.[1][5] This process is typically base-catalyzed and can be exacerbated by the presence of water.

Mitigating Protodeboronation:

-

Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents can minimize protodeboronation.

-

Careful Base Selection: The choice of base can have a significant impact. Weaker bases are often preferred.

-

Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can significantly reduce the rate of protodeboronation.[5]

-

Mechanistic Understanding: Recent studies have provided a deeper mechanistic understanding of protodeboronation, revealing complex pathways that can be influenced by factors such as pH and the presence of catalysts.[1][5][17][18][19]

Comparative Analysis of Palladium Catalysts

The choice of palladium catalyst is critical for the success of Suzuki-Miyaura coupling with fluorinated arylboronic acids, especially for challenging substrates. The following table provides a comparative overview of commonly used catalyst systems.

| Catalyst System | Ligand Type | Key Advantages | Typical Substrates |

| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, versatile for many standard couplings. | Electron-rich and some electron-neutral aryl halides. |

| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Good for a broad range of substrates, including some heteroaryls.[20] | Aryl bromides and iodides, some activated aryl chlorides. |

| Buchwald Ligands (e.g., XPhos, SPhos) + Pd Precatalyst | Bulky, Electron-Rich Biarylphosphines | Highly active for challenging substrates, including sterically hindered and electron-deficient partners.[15][16] | Aryl chlorides, ortho-substituted substrates, electron-deficient arylboronic acids. |

| NHC-Pd Complexes (e.g., PEPPSI) | N-Heterocyclic Carbenes | High thermal stability, effective for sterically demanding couplings.[16] | Sterically hindered aryl halides and boronic acids. |

| Palladacycles | Pre-catalysts | Air- and moisture-stable, high turnover numbers.[16] | A wide variety of aryl halides. |

Case Study: The Role of Fluorinated Building Blocks in Drug Synthesis

While a direct synthesis of Celecoxib using a fluorinated arylboronic acid is not the primary route, the principles of introducing trifluoromethyl groups are central to its structure. The synthesis of Celecoxib, a selective COX-2 inhibitor, involves the reaction of a trifluoromethylated ketone with a substituted hydrazine.[21][22][23][24] The presence of the trifluoromethyl group is crucial for its biological activity. The development of synthetic routes to such trifluoromethylated precursors often relies on methodologies that could involve fluorinated boronic acid chemistry in analogous systems. For instance, 3,5-bis(trifluoromethyl)phenylboronic acid is a commercially available reagent used in a variety of coupling reactions to introduce the bis(trifluoromethyl)phenyl moiety.[6][25][26][27]

Conclusion and Future Outlook

Fluorinated arylboronic acids are indispensable tools in the arsenal of the modern organic chemist. Their ability to serve as versatile building blocks for the introduction of fluorinated motifs has had a profound impact on drug discovery and materials science. While challenges such as the ortho effect and protodeboronation persist, ongoing research into novel catalysts, ligands, and reaction conditions continues to expand the scope and utility of these valuable reagents. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the power of fluorinated arylboronic acids in their synthetic endeavors, paving the way for the discovery of new and improved medicines and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Mediated Fluorination of Arylboronic Acids [dash.harvard.edu]

- 9. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 23. vapourtec.com [vapourtec.com]

- 24. Molecular docking evaluation of celecoxib on the boron nitride nanostructures for alleviation of cardiovascular risk and inflammatory - Arabian Journal of Chemistry [arabjchem.org]

- 25. 3,5-di(trifluoromethyl)phenylboronic acid - 73852-19-4 - Structure, Synthesis, Properties [organoborons.com]

- 26. 3,5-Bis(trifluoromethyl)phenylboronic acid = 95 73852-19-4 [sigmaaldrich.com]

- 27. nbinno.com [nbinno.com]

The Trifluoromethoxy Phenylboronic Acid Advantage: A Mechanistic Guide to Advanced Suzuki-Miyaura Cross-Coupling

Abstract

The trifluoromethoxy (-OCF₃) functional group has emerged as a cornerstone in modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles.[1][2] The construction of biaryl scaffolds bearing this crucial moiety frequently relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth exploration of the mechanism of action of trifluoromethoxy phenylboronic acids in this pivotal transformation. We will dissect the catalytic cycle, focusing on how the distinct electronic and steric characteristics of the -OCF₃ group influence each fundamental step: oxidative addition, transmetalation, and reductive elimination. This document is intended for researchers, chemists, and drug development professionals seeking to harness the full potential of these powerful building blocks.

Introduction: The Strategic Value of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super methyl" group, but its properties are far more nuanced. While it is sterically similar to an isopropyl group, its electronic nature is profoundly different. The potent electron-withdrawing effect of the three fluorine atoms, mediated through the oxygen atom, significantly lowers the electron density of the attached phenyl ring.[1] This electronic modulation, combined with its high lipophilicity (Hansch π parameter of +1.04), makes the -OCF₃ group a highly desirable substituent for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

The Suzuki-Miyaura reaction is the preeminent method for forging C(sp²)–C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and the general stability of its organoboron reagents.[3][4] Understanding the specific behavior of trifluoromethoxy phenylboronic acids within this catalytic framework is paramount for reaction optimization, troubleshooting, and rational design of synthetic routes.

The Catalytic Cycle: A Deep Dive into the -OCF₃ Influence

The generally accepted mechanism for the Suzuki-Miyaura reaction is a three-step catalytic cycle involving a palladium catalyst.[5] The trifluoromethoxy group does not participate directly in the bond-forming events but exerts a powerful indirect influence on the rates and efficiencies of each step.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid.

An In-Depth Technical Guide to the Commercial Availability and Application of 3-Ethoxy-5-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized aromatic organoboron compound increasingly utilized in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts desirable electronic properties and stability, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, commercial availability, and practical applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Included are a detailed experimental protocol, guidelines for sourcing and quality control, and essential safety information to support researchers in leveraging this reagent effectively.

Introduction to this compound

This compound belongs to the versatile class of arylboronic acids, which are foundational reagents in modern synthetic chemistry. The strategic placement of an ethoxy (-OCH₂CH₃) group and a trifluoromethyl (-CF₃) group on the phenyl ring creates a molecule with tailored reactivity. The trifluoromethyl group enhances the Lewis acidity of the boron center, which can influence reaction kinetics and stability, while also serving as a critical pharmacophore in drug design due to its ability to improve metabolic stability and lipophilicity.[1][2] Consequently, this reagent is primarily employed in palladium-catalyzed cross-coupling reactions to forge carbon-carbon bonds, enabling the synthesis of biaryl and other complex conjugated systems that are central to many pharmaceutical compounds and advanced materials.[1][3][4]

Chemical and Physical Properties

Accurate identification and understanding of a reagent's physical properties are paramount for its successful use in a laboratory setting. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 871332-96-6 | |

| Molecular Formula | C₉H₁₀BF₃O₃ | |

| Molecular Weight | 233.98 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Typical Purity | ≥95% | [5] |

| Synonyms | Boronic acid, B-[3-ethoxy-5-(trifluoromethyl)phenyl]- | N/A |

Commercial Availability and Sourcing

This compound is available for research and development purposes from several specialized chemical suppliers. It is typically offered in quantities ranging from milligrams to multi-gram scales. When sourcing this reagent, it is critical to obtain a Certificate of Analysis (CofA) from the supplier to verify its identity, purity (usually determined by NMR and/or HPLC), and water content, as these parameters can significantly impact reaction outcomes.

Table of Representative Suppliers:

| Supplier | Website | Notes |

| Sigma-Aldrich | --INVALID-LINK-- | Offers the compound under the Ambeed brand. |

| BLDpharm | --INVALID-LINK-- | Lists the product with a typical purity of 95%.[5] |

| 2A Biotech | --INVALID-LINK-- | Lists the product in their online catalog.[6] |

| Xiamen Equation Chemical | --INVALID-LINK-- | Lists the product with CAS number 871332-96-6.[7] |

Sourcing and Qualification Workflow:

The following diagram outlines a logical workflow for sourcing and qualifying specialty reagents like this compound to ensure experimental reproducibility.

Caption: Workflow for Sourcing and Quality Control.

Key Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.[4] The reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[8][9]

The electron-withdrawing nature of the -CF₃ group can increase the rate of transmetalation, a key step in the catalytic cycle, while the electron-donating -OEt group modulates the overall electronic character of the aryl ring. This electronic tuning is crucial for synthesizing molecules in drug discovery programs where structure-activity relationships are being explored.

The Suzuki-Miyaura Catalytic Cycle:

The mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize 3-Ethoxy-5-(trifluoromethyl)-1,1'-biphenyl.

Materials & Reagents:

-

This compound (1.0 equiv.)

-

Bromobenzene (1.1 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv.)

-

Sodium Carbonate (Na₂CO₃) (3.0 equiv.)

-

1,4-Dioxane

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, bromobenzene, Pd(dppf)Cl₂, and sodium carbonate.

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio to the flask. The mixture should be sufficiently dilute to ensure all reagents are dissolved upon heating.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using a freeze-pump-thaw technique (3 cycles).

-

Rationale: Removing dissolved oxygen from the solvents is critical to protect the catalyst from degradation and maximize reaction yield.

-

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Rationale: This standard aqueous workup removes the inorganic base, salts, and water-soluble impurities.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

-

Rationale: Column chromatography is necessary to separate the desired biaryl product from unreacted starting materials, catalyst residues, and any side products.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Handling, Storage, and Safety

-

Handling: Handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.[10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage at room temperature is generally acceptable.[10]

-

Safety: Boronic acids can be irritants to the eyes, skin, and respiratory system. In case of contact, rinse the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

Conclusion

This compound is a readily available specialty reagent that serves as a powerful tool for synthetic chemists, particularly in the field of drug discovery. Its well-defined chemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions allow for the efficient construction of complex organic molecules. By following rigorous sourcing procedures and established experimental protocols, researchers can confidently incorporate this valuable building block into their synthetic strategies to accelerate the development of novel chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. equationchemical.com [equationchemical.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 3-Ethoxy-5-(trifluoromethyl)phenylboronic Acid

Introduction: Strategic Importance of Fluorinated Biaryls in Modern Chemistry

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4] The resulting biaryl motifs are prevalent in a vast array of bioactive molecules and functional materials.[4]

This guide focuses on a particularly valuable building block: 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid . The presence of both an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring presents unique electronic characteristics. The trifluoromethyl group, in particular, is a highly sought-after moiety in drug discovery, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5] Understanding the nuances of employing this specific boronic acid in Suzuki-Miyaura couplings is therefore of paramount importance for researchers aiming to synthesize novel fluorinated compounds.

These application notes provide a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed protocols for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7][8] The three fundamental steps are:

-

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step, often rate-determining, forms a Pd(II) intermediate.[1] The reactivity of the organic halide typically follows the trend I > Br > OTf > Cl.[4]

-

Transmetalation: In this key step, the organic moiety from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar¹-Ar²) from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Key Considerations for Coupling with this compound

The electronic nature of this compound necessitates careful consideration of the reaction parameters to achieve optimal results. The trifluoromethyl group's strong electron-withdrawing effect can influence the transmetalation step. While electron-deficient arylboronic acids can sometimes be challenging coupling partners due to a tendency to undergo protodeboronation, they can also exhibit enhanced reactivity under the right conditions.[11][12]

| Parameter | Rationale & Recommendations |

| Palladium Catalyst | The choice of palladium source and ligand is critical. For electron-deficient boronic acids, ligands that promote fast reductive elimination are often beneficial. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are highly effective.[13][14][15] Pd(PPh₃)₄ and PdCl₂(dppf) are also commonly used and can be effective, particularly with more reactive aryl halides.[2][8] |

| Base | A base is essential for the formation of the reactive boronate species.[9][10] Common choices include inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[7][10] The choice of base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like K₃PO₄ may be required.[16] |

| Solvent | A variety of solvents can be employed, often in biphasic mixtures with water to facilitate the dissolution of the inorganic base.[7][10] Common solvents include dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).[7][10][16] The solvent system can influence both the solubility of the reagents and the stability of the catalytic species.[16] |

| Temperature | Suzuki-Miyaura couplings are typically performed at elevated temperatures, ranging from room temperature to reflux, to drive the reaction to completion.[8] The optimal temperature will depend on the reactivity of the coupling partners and the chosen catalyst system. Microwave-assisted heating can also be employed to accelerate the reaction.[17] |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific aryl halide being used.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is suitable for a wide range of aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

K₂CO₃ (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvents (toluene, ethanol, and water) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Figure 2: Workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with an Aryl Chloride

Aryl chlorides are generally less reactive than aryl bromides. This protocol utilizes a more active catalyst system and microwave heating to facilitate the coupling.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

SPhos (0.08 mmol, 8 mol%)

-

K₃PO₄ (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

In a microwave reaction vessel equipped with a magnetic stir bar, combine the aryl chloride, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Add the degassed 1,4-dioxane and water.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 15-60 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Follow the work-up and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature, or unreactive aryl halide. | Use a more active pre-catalyst (e.g., SPhos pre-catalyst). Increase the reaction temperature or switch to microwave heating. For aryl chlorides, a more electron-rich and sterically hindered ligand may be necessary. |

| Protodeboronation of Boronic Acid | Presence of excess water, prolonged reaction times at high temperatures, or an inappropriate base. | Use anhydrous solvents and ensure the base is dry. Minimize reaction time once the starting material is consumed. Screen different bases; sometimes a weaker base can mitigate this side reaction. |

| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling. | Ensure the reaction is set up under a strictly inert atmosphere and use properly degassed solvents. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable fluorinated biaryl compounds. By carefully selecting the catalyst, base, and solvent, and by optimizing the reaction conditions, researchers can achieve high yields and purity. The protocols and guidelines presented here offer a solid foundation for the successful implementation of this important transformation in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Strategic Advantage of Trifluoromethylphenylboronic Acids in Palladium-Catalyzed Cross-Coupling: A Detailed Guide for Researchers

The introduction of a trifluoromethyl (CF₃) group into a molecular scaffold is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[1] Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide an elegant and efficient means to construct the carbon-carbon bonds necessary to incorporate these valuable trifluoromethylated moieties into complex organic molecules.[2][3] This guide offers a comprehensive overview of the application of trifluoromethylphenylboronic acids in these reactions, providing in-depth mechanistic insights, a detailed experimental protocol, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

The Power of the Trifluoromethyl Group in Drug Design

The strategic placement of a trifluoromethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][4] The benefits of this functional group are multifaceted:

-

Enhanced Lipophilicity: The CF₃ group significantly increases a molecule's lipid solubility, which can improve its absorption, distribution, and ability to cross biological membranes.[1]

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to enzymatic degradation. Replacing metabolically vulnerable sites with a CF₃ group can substantially increase a drug's half-life.[1][5]

-

Increased Target Binding Affinity: The strong electron-withdrawing nature and steric profile of the CF₃ group can enhance electrostatic and hydrophobic interactions with biological targets, leading to improved binding affinity and selectivity.[1][5]

A prime example of the impact of the trifluoromethyl group is seen in the non-steroidal anti-inflammatory drug (NSAID) Celecoxib. Its structure features a trifluoromethyl group that contributes to its selective inhibition of the COX-2 enzyme.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate.[6][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of Electron-Deficient Boronic Acids

While the Suzuki-Miyaura coupling is remarkably versatile, the use of electron-deficient boronic acids, such as trifluoromethylphenylboronic acids, presents a unique challenge: protodeboronation.[9][10] The electron-withdrawing trifluoromethyl group increases the acidity of the boronic acid, making it more susceptible to cleavage of the carbon-boron bond by a base, leading to the formation of an undesired arene byproduct and reduced yields.[9][10]

To overcome this, careful optimization of the reaction conditions is crucial. This includes the judicious choice of base, solvent, and catalyst system to ensure that the rate of transmetalation outpaces the rate of protodeboronation.[10]

Application Protocol: Synthesis of a Trifluoromethylated Biaryl Compound

This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-(trifluoromethyl)phenylboronic acid with an aryl bromide.

Reagents and Equipment

-

4-(Trifluoromethyl)phenylboronic acid

-

Aryl bromide

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[11]

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stirrer and heating plate or oil bath

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Experimental Procedure

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-